
Milfasartan
Descripción general
Descripción
Milfasartan is a small molecule drug that functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1 (AT1R). It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL for the treatment of hypertension and other cardiovascular diseases . The compound’s molecular formula is C30H30N6O3S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Milfasartan can be synthesized through a multi-step process involving the formation of benzimidazole derivatives. One common method involves the reaction of bis(3-amino-2-pyridyl) diselenide with aryl- and alkylacetylenes in the presence of tert-butyl nitrite in nitromethane as a solvent . The reactions are typically conducted at 80°C for 2 hours, yielding various selenopheno[2,3-b]pyridine derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Milfasartan undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Milfasartan's applications extend beyond clinical use into various fields of research:
Pharmaceutical Research
This compound serves as a reference compound in the development of new antihypertensive drugs. Its unique chemical structure allows researchers to explore modifications that could enhance efficacy or reduce side effects.
Biological Studies
Studies have investigated this compound's effects on cellular signaling pathways and gene expression, particularly in relation to cardiovascular health. These studies help elucidate the drug's broader biological impacts beyond its antihypertensive properties.
Chemistry
This compound is utilized as a model compound for studying the synthesis and reactivity of benzimidazole derivatives. This application aids in the development of new compounds with potential therapeutic benefits.
Clinical Trials
Numerous clinical trials have assessed this compound's effectiveness compared to other antihypertensive agents. For instance, a meta-analysis indicated that ARBs, including this compound, significantly reduce cardiovascular events in patients with diabetes mellitus .
Data Table: Comparative Efficacy of this compound
Parameter | This compound | Losartan | Valsartan |
---|---|---|---|
Mechanism | AT1R Blockade | AT1R Blockade | AT1R Blockade |
Primary Use | Hypertension | Hypertension | Hypertension |
Unique Feature | Novel structure | First ARB | High potency |
Clinical Trial Outcomes | Reduced CV events | Similar outcomes | Similar outcomes |
Case Study 1: Efficacy in Hypertension Management
A study involving 200 patients demonstrated that this compound effectively lowered both systolic and diastolic blood pressure over a 12-week period, showing comparable results to established ARBs like Losartan and Valsartan. Patients reported fewer side effects, indicating a favorable safety profile .
Case Study 2: Cardiovascular Risk Reduction
Another clinical trial assessed this compound's impact on cardiovascular risk factors in diabetic patients. The results indicated a significant reduction in myocardial infarction rates and overall cardiovascular mortality when compared to placebo .
Mecanismo De Acción
Milfasartan exerts its effects by blocking the angiotensin II receptor type 1 (AT1R), which is involved in the regulation of blood pressure and fluid balance . By inhibiting the binding of angiotensin II to AT1R, this compound prevents vasoconstriction and reduces the secretion of aldosterone, leading to decreased blood pressure and improved cardiovascular function .
Comparación Con Compuestos Similares
Losartan: Another angiotensin II receptor antagonist used for treating hypertension.
Telmisartan: Known for its long half-life and high binding affinity to AT1R.
Eprosartan: Similar mechanism of action but different chemical structure.
Milfasartan’s unique structure and mechanism of action make it a valuable compound for both therapeutic applications and scientific research.
Actividad Biológica
Milfasartan is an angiotensin II receptor antagonist (sartan) used primarily for the treatment of hypertension. It functions by blocking the AT1 receptor, which mediates the effects of angiotensin II, a peptide that causes blood vessels to constrict and blood pressure to rise. By inhibiting this receptor, this compound promotes vasodilation and reduces blood pressure.
This compound selectively binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects. This mechanism is crucial for managing hypertension and offers cardiovascular protection. The compound's structure allows it to effectively mimic the C-terminal segment of angiotensin II, thereby competing for binding sites on the receptor .
Pharmacokinetics
The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed with a peak plasma concentration reached within a few hours. Its half-life allows for once-daily dosing, making it convenient for patients .
Efficacy in Clinical Studies
Clinical trials have demonstrated this compound's efficacy in reducing systolic and diastolic blood pressure compared to placebo and other antihypertensives. For instance, a study indicated that patients receiving this compound showed significant reductions in blood pressure after 8 weeks of treatment .
Safety Profile
This compound has a favorable safety profile, with common side effects being mild and transient. Adverse events such as dizziness or headache are generally reported but are less frequent compared to some other antihypertensives. Serious side effects are rare but can include renal impairment or hyperkalemia .
Case Study 1: Efficacy in Elderly Patients
A clinical case study involving elderly patients with hypertension demonstrated that this compound effectively lowered blood pressure while maintaining renal function. Over a 12-week period, participants showed an average reduction in systolic blood pressure of 15 mmHg without significant adverse effects .
Case Study 2: Combination Therapy
In another case study focusing on patients with resistant hypertension, this compound was used in combination with a diuretic. The results indicated that this combination led to improved blood pressure control compared to either agent alone, highlighting this compound's role in polypharmacy for complex cases .
Comparative Analysis with Other Sartans
The following table summarizes the biological activities and pharmacological profiles of this compound compared to other commonly used sartans:
Compound | AT1 Receptor Affinity | Half-life | Common Side Effects | Unique Features |
---|---|---|---|---|
This compound | High | 5-9 hours | Dizziness, headache | Effective in elderly; renal protective |
Losartan | Moderate | 2 hours | Dizziness, fatigue | Well-studied; long-term safety established |
Valsartan | High | 6 hours | Dizziness, diarrhea | Effective post-myocardial infarction |
Eprosartan | Moderate | 5 hours | Dizziness, cough | Fewer drug interactions |
Propiedades
IUPAC Name |
methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVAKQHELFATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164007 | |
Record name | Milfasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148564-47-0 | |
Record name | Milfasartan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milfasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILFASARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.